molecular formula C12H23N B14281335 Dodec-4-YN-2-amine CAS No. 138769-82-1

Dodec-4-YN-2-amine

Katalognummer: B14281335
CAS-Nummer: 138769-82-1
Molekulargewicht: 181.32 g/mol
InChI-Schlüssel: DUFOCIZMBFEYQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodec-4-YN-2-amine is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an amine group The structure of this compound can be represented as C12H23N, where the amine group is attached to the second carbon of a dodecane chain, and the triple bond is located between the fourth and fifth carbons

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodec-4-YN-2-amine typically involves the following steps:

    Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the dehydrohalogenation of a suitable dihalide precursor using a strong base such as sodium amide (NaNH2).

    Amine Introduction: The next step is the introduction of the amine group. This can be done through nucleophilic substitution reactions where an appropriate amine source, such as ammonia or an amine derivative, reacts with a halogenated alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of nitriles to amines using transition metal catalysts. This method offers high yields and selectivity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Dodec-4-YN-2-amine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The alkyne can be reduced to alkanes or alkenes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidation: KMnO4, O3

    Reduction: H2 with Pd/C

    Substitution: Various alkyl halides, acyl chlorides

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Amides, imines

Wissenschaftliche Forschungsanwendungen

Dodec-4-YN-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.

Wirkmechanismus

The mechanism by which Dodec-4-YN-2-amine exerts its effects depends on its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodec-4-YN-1-amine: Similar structure but with the amine group attached to the first carbon.

    Dodec-4-YN-3-amine: Amine group attached to the third carbon.

    Dodec-5-YN-2-amine: Triple bond between the fifth and sixth carbons.

Uniqueness

Dodec-4-YN-2-amine is unique due to the specific positioning of the amine and alkyne groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.

Eigenschaften

CAS-Nummer

138769-82-1

Molekularformel

C12H23N

Molekulargewicht

181.32 g/mol

IUPAC-Name

dodec-4-yn-2-amine

InChI

InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-8,11,13H2,1-2H3

InChI-Schlüssel

DUFOCIZMBFEYQT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC#CCC(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.